

# Comparative Crystallographic Analysis of N-Hydroxy-4-methylbenzenesulfonamide Derivatives

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## Compound of Interest

Compound Name: *N-Hydroxy-4-methylbenzenesulfonamide*

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A detailed guide for researchers, scientists, and drug development professionals on the structural data and experimental protocols of **N-Hydroxy-4-methylbenzenesulfonamide** derivatives, offering insights into their potential as therapeutic agents.

This guide provides a comparative analysis of the X-ray crystallography data for a series of **N-Hydroxy-4-methylbenzenesulfonamide** derivatives. These compounds are of significant interest in medicinal chemistry, often investigated for their roles as inhibitors of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are crucial targets in cancer therapy. The structural information presented herein is vital for understanding their structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

## Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for **N-Hydroxy-4-methylbenzenesulfonamide** and a selection of its derivatives. For comparative purposes, data for some non-N-hydroxy derivatives of 4-methylbenzenesulfonamide are also included to highlight structural variations.

Compound Name	CCDC No.	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\alpha$ (°)	$\beta$ (°)	$\gamma$ (°)	Ref.
N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide	976171	C <sub>13</sub> H <sub>13</sub> NO <sub>3</sub> S	Orthorhombic	Pca2 <sub>1</sub>	16.133(3)	7.4200(15)	10.385(2)	90	90	90	[1]
N-(m-Hydroxyphenyl)-p-toluenesulphonamide	130404	C <sub>13</sub> H <sub>13</sub> NO <sub>3</sub> S	Monoclinic	P2 <sub>1</sub> /c	10.894(2)	11.196(2)	10.428(2)	90	99.19(3)	90	[2]
4-methyl-N-(4-methylbenzyl)benzenes	-	C <sub>15</sub> H <sub>17</sub> NO <sub>2</sub> S	Monoclinic	P2 <sub>1</sub>	5.8699(3)	15.1119(8)	8.2125(5)	90	109.158(2)	90	[3]

ulfon  
amid  
e

N-  
allyl-  
N-  
benz  
yl-4-  
meth  
ylbe  
nzen  
esulf  
ona  
mide

-	C <sub>17</sub> H <sub>19</sub> NO <sub>2</sub> S	Ortho ortho mbic	Pna2 1	18.6 919( 18)	10.5 612( 10)	8.10 65(8)	90	90	90
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N,N-  
dieth  
yl-p-  
Tolu  
enes  
ulfon  
amid  
e

7022 35	C <sub>11</sub> H <sub>17</sub> NO <sub>2</sub> S	Mon oclini c	P21/ n	12.8 75(3)	7.94 20(1 0)	12.9 24(2)	90	114. 23(2)	90	[4]
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## Experimental Protocols

### General Synthesis of N-Aryl-4-methylbenzenesulfonamides

A common method for the synthesis of N-substituted 4-methylbenzenesulfonamides involves the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with the desired amine.[3]

Materials:

- 4-methylbenzenesulfonyl chloride
- Appropriate primary or secondary amine (e.g., 4-methylbenzylamine)

- Pyridine
- Dichloromethane (DCM)
- 5 M Hydrochloric acid
- Anhydrous sodium sulfate
- Ethanol (for recrystallization)

#### Procedure:

- To a stirring mixture of the amine and pyridine in degassed dichloromethane under a nitrogen atmosphere, add p-toluenesulfonyl chloride dropwise.
- Stir the reaction mixture at room temperature for 24 hours.
- Acidify the mixture with 5 M HCl and dilute with dichloromethane.
- Separate the organic phase and wash it with water.
- Combine the aqueous layers and back-extract with dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent.
- Dissolve the residue in hot ethanol and filter.
- Allow the filtrate to stand for 24 hours to crystallize.
- Filter the crystals from the mother liquor to obtain the final product.

## Single-Crystal X-ray Diffraction

The determination of the crystal structures is performed using single-crystal X-ray diffraction.

#### Instrumentation:

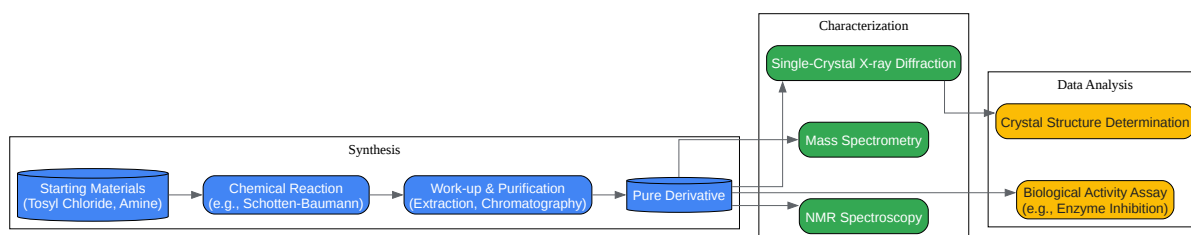
- Bruker APEXII CCD diffractometer with MoK $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).

#### Procedure:

- A suitable single crystal of the compound is mounted on a goniometer head.
- Data collection is performed at a controlled temperature (e.g., 173 K) using  $\phi$  and  $\omega$  scans.
- The collected data are processed using software for cell refinement (e.g., SAINT) and data reduction.
- The structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on  $F^2$  (e.g., using OLEX2).
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

## Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a general experimental workflow for the synthesis and characterization of **N-Hydroxy-4-methylbenzenesulfonamide** derivatives and a simplified representation of their potential mechanism of action as enzyme inhibitors.



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Experimental workflow for synthesis and analysis.

Many **N-Hydroxy-4-methylbenzenesulfonamide** derivatives exhibit their therapeutic effects by inhibiting key enzymes involved in disease progression. The diagram below illustrates the general mechanism of action for two important classes of enzymes: Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs).

Enzyme inhibition signaling pathways.

## Conclusion

The crystallographic data presented in this guide offer a foundational understanding of the solid-state structures of **N-Hydroxy-4-methylbenzenesulfonamide** derivatives. This information, coupled with the outlined experimental protocols, provides a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The visualization of the experimental workflow and potential signaling pathways further aids in conceptualizing the research process and the biological context of these compounds. Further investigation into a wider range of N-hydroxy derivatives and their co-crystallization with target enzymes will be instrumental in developing next-generation therapeutics.

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## References

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- 3. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-Toluenesulfonamide, N,N-diethyl- | C<sub>11</sub>H<sub>17</sub>NO<sub>2</sub>S | CID 69539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Comparative Crystallographic Analysis of N-Hydroxy-4-methylbenzenesulfonamide Derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178281#x-ray-crystallography-data-of-n-hydroxy-4-methylbenzenesulfonamide-derivatives]

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